4-[(Diethylamino)methyl]-5-methylisoxazole-3-carboxylic acid hydrochloride
Description
Properties
IUPAC Name |
4-(diethylaminomethyl)-5-methyl-1,2-oxazole-3-carboxylic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O3.ClH/c1-4-12(5-2)6-8-7(3)15-11-9(8)10(13)14;/h4-6H2,1-3H3,(H,13,14);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSZDVFGWPYPQAQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC1=C(ON=C1C(=O)O)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1431966-53-8 | |
| Record name | 3-Isoxazolecarboxylic acid, 4-[(diethylamino)methyl]-5-methyl-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1431966-53-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Biological Activity
4-[(Diethylamino)methyl]-5-methylisoxazole-3-carboxylic acid hydrochloride, commonly referred to as DEMMI, is an organic compound notable for its unique isoxazole structure. With a molecular formula of C10H17ClN2O3 and a molar mass of approximately 248.71 g/mol, DEMMI has garnered attention in pharmacological research due to its potential therapeutic applications.
Chemical Structure and Properties
The compound features a diethylamino group attached to a methylisoxazole ring, which significantly influences its chemical reactivity and biological activities. The carboxylic acid moiety allows for various functional group transformations, including nucleophilic substitutions and esterification reactions, enhancing its versatility in medicinal chemistry .
Biological Activity
Research indicates that DEMMI exhibits significant biological activity, particularly in the context of cardiovascular health. Its derivatives have been studied for their effects on transcription factors involved in cardiac gene expression, such as GATA4 and NKX2-5 . These interactions suggest a potential role in modulating cardiac function and development.
The mechanism through which DEMMI exerts its biological effects is primarily linked to its ability to bind with specific transcription factors. This binding can influence gene expression related to cardiac development and function. Additionally, compounds with similar structures have demonstrated the capability to inhibit specific enzymatic pathways, positioning them as candidates for therapeutic development against various diseases .
Comparative Analysis of Related Compounds
The following table summarizes the structural features and unique characteristics of compounds related to DEMMI:
| Compound Name | Structure Features | Unique Characteristics |
|---|---|---|
| 5-Methylisoxazole-3-carboxylic acid | Isoxazole ring with carboxylic acid | Lacks diethylamino substitution |
| 4-(Dimethylaminomethyl)-5-methylisoxazole-3-carboxylic acid | Similar structure but with dimethylamino group | Potentially different biological activity |
| 4-(Aminomethyl)-5-methylisoxazole-3-carboxylic acid | Contains an amino group instead of diethylamino | May exhibit different pharmacokinetics |
The unique substitution pattern of DEMMI enhances its reactivity and biological properties, making it a valuable compound for further investigation .
Case Studies and Research Findings
Several studies have explored the immunotropic effects of isoxazole derivatives similar to DEMMI. For instance, one study investigated the effects on lymphocyte proliferation and cytokine production in mice. The results indicated that certain derivatives exhibited regulatory activity on cell proliferation and cytokine production, suggesting potential immunomodulatory effects .
In another study focusing on compounds with similar structures, it was found that they could influence signaling pathways in immune cells, thereby affecting overall immune responses. This highlights the importance of structural modifications in determining the biological activity of isoxazole derivatives .
Scientific Research Applications
Chemical Properties and Structure
DEMMI has the molecular formula and a molar mass of approximately 248.71 g/mol. The compound features a diethylamino group attached to a methylisoxazole ring, which significantly influences its chemical reactivity and biological activities. Its structural uniqueness allows for various functional group transformations, making it a versatile compound in chemical synthesis.
Pharmacological Applications
Research indicates that DEMMI exhibits significant biological activity, particularly in pharmacological contexts. Its derivatives have been studied for their potential effects on transcription factors involved in cardiac gene expression, suggesting a role in cardiovascular health. Notably, the compound has been assessed for interactions with transcription factors such as GATA4 and NKX2-5, which are crucial in cardiac development and function .
Case Studies in Pharmacology
- Cardiovascular Health : Studies have demonstrated that DEMMI derivatives can influence cardiac gene expression through modulation of transcription factors, potentially leading to therapeutic applications in heart diseases.
- Enzymatic Pathway Inhibition : Similar compounds have shown promise in inhibiting specific enzymatic pathways. This suggests that DEMMI may be a candidate for therapeutic development against various diseases, including metabolic disorders and cancer .
Synthetic Methodologies
The synthesis of DEMMI typically involves multiple steps that include nucleophilic substitutions and esterification reactions. The diethylamino group can be replaced with other amines or alkyl groups under suitable conditions, allowing for the creation of diverse derivatives with varying biological activities.
Synthesis Overview
- Step 1 : Formation of the isoxazole ring.
- Step 2 : Introduction of the diethylamino group.
- Step 3 : Carboxylic acid functionalization.
These synthetic pathways are critical for developing new derivatives that can be tested for enhanced biological activities or different pharmacokinetic properties .
Comparison with Similar Compounds
Structural Analog: Methyl 4-[(4-amino-2-chlorophenoxy)methyl]-5-methylisoxazole-3-carboxylate Hydrochloride
Key Differences :
- Substituent: The 4-position substituent in this analog is a 4-amino-2-chlorophenoxymethyl group instead of diethylaminomethyl.
- Functional Groups : A methyl ester replaces the carboxylic acid in the target compound.
- Molecular Weight: C₁₄H₁₆ClN₂O₄·HCl (MW ≈ 365.2 g/mol), significantly higher due to the aromatic chlorophenoxy group.
Implications :
Diethylamino-Containing Analog: 2-(Diethylamino)ethyl [Bicyclohexyl]-1-carboxylate Hydrochloride
Key Differences :
- Core Structure : A bicyclohexyl carboxylate replaces the isoxazole ring.
- Substituent: The diethylamino group is part of an ethyl ester chain.
- Molecular Weight: C₁₉H₃₅NO₂·HCl (MW ≈ 345.95 g/mol), with a bulky aliphatic framework.
Implications :
Pharmacologically Relevant Analog: Amiodarone Hydrochloride
Key Differences :
- Core Structure : A benzofuranyl ketone replaces the isoxazole ring.
- Substituents: Contains a diethylaminoethoxy group and iodine atoms at the 3,5-positions of the phenyl ring.
- Molecular Weight: C₂₅H₂₉I₂NO₃·HCl (MW ≈ 681.77 g/mol).
Implications :
- The iodine atoms and benzofuranyl group contribute to Amiodarone’s antiarrhythmic activity but also increase molecular weight and risk of iodine-related toxicity.
- The diethylaminoethoxy chain facilitates interaction with lipid membranes, contrasting with the shorter diethylaminomethyl group in the target compound .
Impurity Analogs of Amiodarone
Examples :
- Desethylamiodarone Hydrochloride: Lacks one ethyl group on the diethylamino substituent (ethylamino instead).
- Iodo-Substituted Variants : Differ in iodine positioning (e.g., 3-iodo vs. 3,5-diiodo).
Implications :
- Minor structural changes (e.g., ethyl group removal) can drastically alter pharmacokinetics and toxicity profiles.
- Iodine positioning affects receptor binding affinity and metabolic pathways .
Comparative Data Table
| Compound Name | Core Structure | Key Substituents | Molecular Weight (g/mol) | Solubility (HCl Salt) | Pharmacological Notes |
|---|---|---|---|---|---|
| Target Compound | Isoxazole | 4-(Diethylaminomethyl), 3-carboxylic acid | 249.7 | High (hydrochloride) | Potential CNS activity (inferred) |
| Methyl 4-[(4-amino-2-chlorophenoxy)methyl]-... | Isoxazole | 4-(Chlorophenoxymethyl), methyl ester | 365.2 | Moderate | Aromatic interactions likely |
| 2-(Diethylamino)ethyl [Bicyclohexyl]-1-carb... | Bicyclohexyl | Diethylaminoethyl ester | 345.95 | Low | High lipophilicity |
| Amiodarone Hydrochloride | Benzofuranyl ketone | Diethylaminoethoxy, 3,5-diiodophenyl | 681.77 | Moderate | Antiarrhythmic, iodine-dependent |
Research Findings and Implications
- Substituent Effects: The diethylaminomethyl group in the target compound balances basicity and solubility, whereas bulkier substituents (e.g., chlorophenoxy or bicyclohexyl) trade solubility for enhanced lipophilicity .
- Pharmacological Potential: Isoxazole derivatives are understudied compared to benzofuranyl systems like Amiodarone. However, the target compound’s carboxylic acid group may enable salt formation for improved bioavailability .
- Synthetic Challenges: Impurity profiles of analogs (e.g., desethylamiodarone) highlight the need for stringent control during diethylamino group synthesis to avoid byproducts .
Preparation Methods
General Synthetic Strategy
The preparation of this compound typically involves:
- Construction of the isoxazole ring with appropriate substitution at the 3- and 5-positions.
- Introduction of the diethylaminomethyl group at the 4-position.
- Conversion to the hydrochloride salt for stability and handling.
Key synthetic challenges include regioselective functionalization of the isoxazole ring and efficient purification to avoid isomeric and by-product contamination.
Preparation of the Isoxazole Core
The 5-methylisoxazole-3-carboxylic acid core is commonly synthesized via cyclization reactions starting from β-ketoesters and hydroxylamine derivatives.
| Step | Reaction | Reagents & Conditions | Notes |
|---|---|---|---|
| 1 | Formation of ethyl ethoxymethyleneacetoacetic ester | React ethyl acetoacetate with triethyl orthoformate and acetic anhydride at 75–150 °C | Forms key intermediate for ring closure |
| 2 | Cyclization to ethyl-5-methylisoxazole-3-carboxylate | Treat intermediate with sodium acetate or trifluoroacetic acid salt and hydroxylamine sulfate at −20 to 10 °C | Hydroxylamine induces ring formation |
| 3 | Hydrolysis to 5-methylisoxazole-3-carboxylic acid | React ester with strong acid (e.g., HCl) | Acidic hydrolysis yields free acid |
| 4 | Crystallization | Use solvents such as toluene and acetic acid mixture | Improves purity and facilitates isolation |
This method yields high-quality 5-methylisoxazole-3-carboxylic acid suitable for further functionalization.
Introduction of the Diethylaminomethyl Group
The 4-[(Diethylamino)methyl] substituent is introduced via a Mannich-type reaction or reductive amination at the 4-position of the isoxazole ring.
- React 5-methylisoxazole-3-carboxylic acid with formaldehyde and diethylamine under controlled conditions to form the diethylaminomethyl derivative.
- The reaction is often carried out in an aqueous or alcoholic medium at mild temperatures to ensure selective substitution.
Formation of the Hydrochloride Salt
The free base of 4-[(Diethylamino)methyl]-5-methylisoxazole-3-carboxylic acid is converted to its hydrochloride salt by treatment with hydrochloric acid, typically in an organic solvent such as ethanol or isopropanol, followed by crystallization.
Representative Experimental Procedure and Data
Based on analogous isoxazole carboxylic acid derivatives and related patents, a detailed preparation method is as follows:
| Step | Procedure | Conditions | Yield & Purity |
|---|---|---|---|
| 1 | Synthesis of ethyl-5-methylisoxazole-3-carboxylate | Reaction of ethyl ethoxymethyleneacetoacetate with hydroxylamine sulfate and sodium acetate in ethanol at 0 °C to room temperature | ~85% crude yield |
| 2 | Hydrolysis to 5-methylisoxazole-3-carboxylic acid | Acidic hydrolysis with strong acid (e.g., HCl) | High yield, crystallized from toluene/acetic acid |
| 3 | Mannich reaction for diethylaminomethyl introduction | React acid with formaldehyde and diethylamine in aqueous/alcoholic medium at mild temperature | Moderate to high yield |
| 4 | Salt formation | Treat free base with HCl in ethanol, isolate hydrochloride salt by crystallization | High purity, stable solid |
Analytical and Purification Techniques
- Crystallization: Utilized extensively to purify intermediates, especially 5-methylisoxazole-3-carboxylic acid, using solvents like toluene, acetic acid, ethyl acetate, or their mixtures.
- Extraction: Organic solvents such as dichloromethane or ethyl acetate are used for phase separation and purification.
- Drying agents: Anhydrous sodium sulfate is employed to remove residual water from organic extracts.
- Chromatography: Silica gel column chromatography and chiral separation techniques are applied for advanced purification and isomer separation when required.
- Spectroscopic methods: NMR and mass spectrometry confirm structure and purity.
Summary Table of Key Reaction Parameters
| Reaction Step | Reagents | Temperature (°C) | Solvent | Yield (%) | Notes |
|---|---|---|---|---|---|
| Ethyl ethoxymethyleneacetoacetate formation | Ethyl acetoacetate, triethyl orthoformate, acetic anhydride | 75–150 | None specified | High | Precursor for isoxazole ring |
| Cyclization to ethyl-5-methylisoxazole-3-carboxylate | Hydroxylamine sulfate, sodium acetate | −20 to 10 | Ethanol, water | ~85 | Requires careful temperature control |
| Hydrolysis to acid | Strong acid (HCl) | Room temp | Water | High | Followed by crystallization |
| Mannich reaction | Formaldehyde, diethylamine | Mild (RT to 40) | Aqueous/alcoholic | Moderate to high | Introduces diethylaminomethyl group |
| Salt formation | HCl | Room temp | Ethanol | High | Produces stable hydrochloride salt |
Research Findings and Improvements
- The use of mixed solvents (e.g., toluene and acetic acid) during crystallization enhances purity and yield of the acid intermediate.
- Maintaining low temperatures during cyclization and Mannich reactions minimizes by-product formation and improves regioselectivity.
- Employing anhydrous conditions and dry solvents during acid chloride formation and subsequent amide coupling steps (in related syntheses) prevents hydrolysis and degradation.
- Purification via chiral chromatography is essential when stereochemistry is critical, as demonstrated in related isoxazole derivatives.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 4-[(Diethylamino)methyl]-5-methylisoxazole-3-carboxylic acid hydrochloride, and how can purity be optimized during synthesis?
- Methodology : The compound can be synthesized via multi-step reactions involving cyclization and functional group modifications. For example, analogous isoxazole derivatives are synthesized by reacting hydroxylamine derivatives with ketones or aldehydes under alkaline conditions, followed by chlorination or ester hydrolysis (e.g., phosphorus pentachloride for carboxyl group activation) . Purity optimization involves techniques like recrystallization (using solvents such as acetic acid/water mixtures) and chromatography (HPLC with C18 columns). Characterization via nuclear magnetic resonance (NMR) and mass spectrometry (MS) ensures structural fidelity .
Q. How should researchers characterize the physicochemical properties of this compound, and which analytical techniques are critical?
- Methodology : Key properties include melting point, solubility (tested in polar/non-polar solvents), and stability under varying pH/temperature. Use differential scanning calorimetry (DSC) for thermal analysis and UV-Vis spectroscopy for electronic transitions. Stability studies require accelerated degradation testing (e.g., 40°C/75% RH for 6 months) with HPLC monitoring for decomposition products .
Q. What are the best practices for storing and handling this compound to ensure experimental reproducibility?
- Methodology : Store in airtight containers at 0–6°C to prevent hygroscopic degradation or oxidation. Use desiccants (e.g., silica gel) for moisture-sensitive batches. Handling requires PPE (gloves, lab coats) and fume hoods to avoid inhalation/contact. Stability data from analogous compounds suggest avoiding prolonged exposure to light or high temperatures (>30°C) .
Advanced Research Questions
Q. How can computational methods like density functional theory (DFT) or molecular docking enhance the design of derivatives with improved bioactivity?
- Methodology : DFT calculations (e.g., Gaussian 16 software) predict electronic properties (HOMO-LUMO gaps) and reactive sites for functionalization. Molecular docking (AutoDock Vina) screens derivatives against target proteins (e.g., enzymes or receptors) to prioritize synthesis. ICReDD’s integrated computational-experimental workflows demonstrate how quantum chemical calculations reduce trial-and-error in reaction design .
Q. What experimental strategies resolve contradictions in bioactivity data across studies (e.g., inconsistent IC50 values)?
- Methodology : Standardize assays (e.g., fixed cell lines, incubation times) and validate with positive controls. Use orthogonal methods (e.g., SPR for binding affinity vs. enzymatic assays) to cross-verify results. Statistical tools like Bland-Altman plots identify systematic biases. Replicate studies under identical conditions (pH, temperature, solvent) to isolate variables .
Q. How can reaction engineering principles optimize the scalability of this compound’s synthesis while minimizing byproducts?
- Methodology : Apply design of experiments (DoE) to optimize parameters (temperature, catalyst loading, solvent ratios). For example, a central composite design identifies optimal conditions for cyclization efficiency. Membrane separation technologies (nanofiltration) or continuous flow reactors improve yield and reduce waste .
Q. What mechanistic insights can be gained from studying the compound’s stability under physiological conditions?
- Methodology : Simulate physiological environments (e.g., phosphate-buffered saline at 37°C) and analyze degradation pathways via LC-MS/MS. Isotope labeling (e.g., deuterated analogs) tracks metabolic products. Compare degradation profiles with computational predictions (e.g., Schrödinger’s BioLuminate) to identify labile functional groups .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
